molecular formula C12H10ClF2N5 B1264848 4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride CAS No. 143153-93-9

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride

Cat. No. B1264848
CAS RN: 143153-93-9
M. Wt: 297.69 g/mol
InChI Key: JKXUBXRPDZPXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of BW-534U87 involves the following steps:

Industrial production methods for BW-534U87 would likely involve optimizing these synthetic routes to achieve high yields and purity, as well as scaling up the reactions to accommodate large-scale manufacturing.

Chemical Reactions Analysis

BW-534U87 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BW-534U87 has been extensively studied for its anticonvulsant properties. It has shown broad-spectrum anticonvulsant activity in various animal models, effectively reducing seizures induced by electroshock, electrical kindling, and chemical convulsants . The compound’s ability to inhibit sodium channels and modulate adenosine-dependent mechanisms makes it a promising candidate for treating epilepsy and other nervous system disorders .

Comparison with Similar Compounds

BW-534U87 is unique among sodium channel blockers due to its dual mechanism of action, involving both sodium channel inhibition and adenosine modulation . This distinguishes it from other anticonvulsant drugs that primarily target sodium channels or other molecular targets.

Similar compounds to BW-534U87 include:

BW-534U87’s unique combination of sodium channel inhibition and adenosine modulation makes it a promising candidate for further research and development in the field of anticonvulsant drugs.

properties

CAS RN

143153-93-9

Molecular Formula

C12H10ClF2N5

Molecular Weight

297.69 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C12H9F2N5.ClH/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19;/h1-5H,6H2,(H2,15,16);1H

InChI Key

JKXUBXRPDZPXOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl

synonyms

4-amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-c)pyridine
BW 534U87
BW-534U87

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.